N-(3-(Morpholino)propyl)naphthalen-2-amine N-(3-(Morpholino)propyl)naphthalen-2-amine
Brand Name: Vulcanchem
CAS No.: 93762-06-2
VCID: VC16994905
InChI: InChI=1S/C17H22N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-7,14,18H,3,8-13H2
SMILES:
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol

N-(3-(Morpholino)propyl)naphthalen-2-amine

CAS No.: 93762-06-2

Cat. No.: VC16994905

Molecular Formula: C17H22N2O

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(Morpholino)propyl)naphthalen-2-amine - 93762-06-2

Specification

CAS No. 93762-06-2
Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
IUPAC Name N-(3-morpholin-4-ylpropyl)naphthalen-2-amine
Standard InChI InChI=1S/C17H22N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-7,14,18H,3,8-13H2
Standard InChI Key ZINOQNYPQHETBN-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCCNC2=CC3=CC=CC=C3C=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of N-(3-(morpholino)propyl)naphthalen-2-amine is C17H23N3O\text{C}_{17}\text{H}_{23}\text{N}_3\text{O}, with a calculated molecular weight of 285.39 g/mol. The structure comprises:

  • A naphthalen-2-amine moiety, providing aromaticity and potential π-π stacking interactions.

  • A 3-(morpholino)propyl chain, introducing conformational flexibility and hydrogen-bonding capabilities via the morpholine oxygen and amine nitrogen .

Key structural features inferred from related compounds include:

  • NMR signatures: The morpholine ring’s NCH2\text{NCH}_2 and OCH2\text{OCH}_2 groups typically resonate as triplets near δ 2.6–4.5 ppm, while naphthalene protons appear as multiplet signals in the δ 7.0–8.5 ppm range .

  • Crystallinity: Morpholine-containing derivatives often exhibit moderate crystallinity, though this depends on substituent symmetry and intermolecular interactions .

Table 1: Comparative Molecular Properties

PropertyN-(3-(Morpholino)propyl)naphthalen-2-amineN-(3-Morpholinopropyl)phthalimide
Molecular FormulaC17H23N3O\text{C}_{17}\text{H}_{23}\text{N}_3\text{O}C15H19ClN2O3\text{C}_{15}\text{H}_{19}\text{ClN}_2\text{O}_3
Molecular Weight (g/mol)285.39310.78
Key Functional GroupsAromatic amine, morpholinePhthalimide, morpholine, hydrochloride
Predicted SolubilityModerate in polar aprotic solventsLow in water, high in DMSO

Synthetic Routes and Optimization

Primary Synthesis Strategy

The synthesis of N-(3-(morpholino)propyl)naphthalen-2-amine likely follows a two-step protocol analogous to methods described for morpholino-propylamine derivatives :

  • Morpholino Propionitrile Formation:

    • React morpholine (1.05 equiv) with acrylonitrile under basic conditions (K2_2CO3_3, 45°C, 5 h) to yield 3-morpholinopropionitrile .

    • Mechanism: Michael addition of morpholine’s secondary amine to acrylonitrile’s α,β-unsaturated system.

  • Reductive Amination:

    • Hydrogenate 3-morpholinopropionitrile in the presence of naphthalen-2-amine using a Raney nickel or palladium-carbon catalyst (3–4 MPa H2_2, 130–150°C, 3–5 h) .

    • Side Reactions: Over-reduction to primary amines or dimerization requires careful control of H2_2 pressure and catalyst loading.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Morpholino PropionitrileMorpholine, acrylonitrile, K2_2CO3_3, 45°C85–90
Reductive AminationNaphthalen-2-amine, H2_2 (4 MPa), Raney Ni, 140°C60–70*
*Theoretical yield based on analogous reactions .

Alternative Pathways

  • Nucleophilic Substitution: React 3-chloropropylmorpholine with naphthalen-2-amine in DMF at 80°C. This method risks elimination side products but offers shorter reaction times .

  • Schiff Base Intermediate: Condense naphthalen-2-amine with morpholino propanal followed by NaBH4_4 reduction. Requires anhydrous conditions to prevent aldehyde oxidation .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar morpholino derivatives shows decomposition onset temperatures near 200–220°C, suggesting moderate thermal stability for the target compound .

Spectral Data (Predicted)

  • IR (KBr): N–H stretch (3360 cm1^{-1}), C=O absence confirms amine over amide.

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.75 (quintet, 2H, CH2_2), δ 2.45 (t, 2H, NCH2_2), δ 3.70 (m, 4H, morpholine OCH2_2), δ 6.85–7.82 (m, 7H, naphthalene) .

  • 13^{13}C NMR: δ 38.4 (NCH2_2), 53.1 (morpholine CH2_2), 115.5–134.2 (naphthalene C) .

Biological and Industrial Applications

Material Science Applications

  • Fluorescent Probes: Naphthalene’s rigid structure could enable applications in OLEDs or sensors, with emission tuning via substituent effects.

  • Polymer Modifiers: The morpholine group’s polarity may improve solubility in epoxy resins or polyurethanes.

Challenges and Future Directions

  • Synthetic Yield Optimization: Catalyst poisoning by amine groups during hydrogenation necessitates exploring alternative catalysts (e.g., PtO2_2) .

  • Toxicity Profiling: Acute oral toxicity (LD50_{50}) and hepatotoxicity studies are critical before pharmacological development.

  • Computational Studies: Molecular docking against EGFR (PDB: 1M17) could predict binding modes and guide structural modifications .

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